1-Bromo-3-(2-fluoroethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

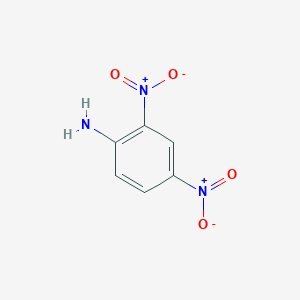

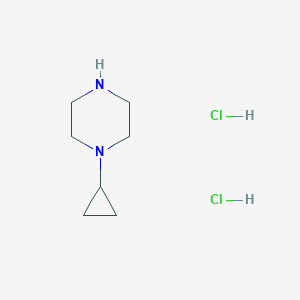

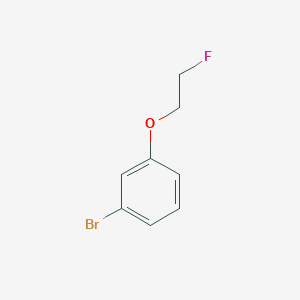

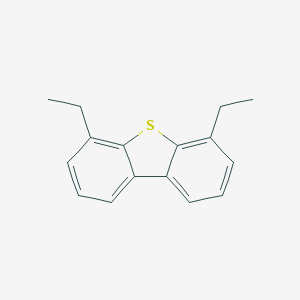

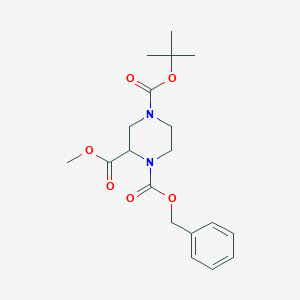

1-Bromo-3-(2-fluoroethoxy)benzene is a chemical compound with the molecular formula C8H8BrFO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a bromine atom and a 2-fluoroethoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(2-fluoroethoxy)benzene consists of a benzene ring with a bromine atom and a 2-fluoroethoxy group attached to it . The average mass of the molecule is 219.051 Da .Scientific Research Applications

Synthesis of Polyfluoroalkoxy-Substituted Benzene Derivatives

Scientific Field

Organic Chemistry / Pharmaceutical Chemistry Summary of Application: The compound is used to synthesize polyfluoroalkoxy-substituted benzene derivatives, which are crucial in the development of pharmaceuticals. Methods of Application:

- Parameters: Typically, 1 mol% of Pd(OAc)2 catalyst is used with KOAc as an inexpensive base . Results: High yields of arylated heteroarenes were obtained, demonstrating the efficiency of this method for synthesizing polyfluoroalkoxy-containing arylated heteroaromatics .

Development of Anticancer Agents

Scientific Field

Medicinal Chemistry Summary of Application: Utilization in the synthesis of anticancer agents like Sonidegib for treating basal-cell carcinoma. Methods of Application:

- Procedure: Arylation reactions followed by polyfluoroalkylation. Results: The development of effective anticancer drugs containing a (polyfluoroalkoxy)benzene unit, highlighting the compound’s importance in drug design .

Synthesis of Atropisomeric Diphosphine Ligands

Scientific Field

Organometallic Chemistry Summary of Application: Used in the synthesis of electronically deficient atropisomeric diphosphine ligands. Methods of Application:

- Procedure: Employed in the synthesis of new diphosphine ligands. Results: Successful synthesis of ligands like (S)-CF3O-BiPhep, which are important in catalysis .

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Synthesis Summary of Application: The compound is used to synthesize a diverse array of heterocyclic compounds with potential biological activities. Methods of Application:

- Procedure: Subjecting 1-Bromo-3-(2-fluoroethoxy)benzene to cyclization to access new chemical entities. Results: Access to heterocyclic compounds widely found in natural products and pharmaceuticals .

Synthesis of Nonsteroidal PDE4 Inhibitors

Scientific Field

Bioorganic Chemistry Summary of Application: Used in the development of nonsteroidal PDE4 inhibitors like Difamilast for the treatment of atopic dermatitis. Methods of Application:

- Procedure: Arylation and subsequent polyfluoroalkylation steps. Results: Creation of effective treatments for atopic dermatitis, showcasing the compound’s role in therapeutic development .

Synthesis of Mucoviscidose Treatments

Scientific Field

Therapeutic Chemical Research Summary of Application: Employed in the synthesis of treatments for Mucoviscidose, such as Lumacaftor. Methods of Application:

properties

IUPAC Name |

1-bromo-3-(2-fluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLIUMZAKGSQFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567665 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-fluoroethoxy)benzene | |

CAS RN |

132837-02-6 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B165452.png)